Cas no 153229-31-3 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
![1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- structure](https://fr.kuujia.com/scimg/cas/153229-31-3x500.png)
153229-31-3 structure
Nom du produit:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, [2aR-(2aa,4b,4ab,5a,6b,8a,9ab,10a,10aa,10ba)]-
- 13-Decinnamoyltaxchinin B
- Taxayunnansin A
- Taxayuntin
- (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-6-(benzoyloxy)-8-hydroxy-9a-(2-hydroxypropan-2-yl)-4a,7-dimethyl-3,4,4a,5,6,8,9,9a,10,10a-decahydro-1H-azuleno[5\',6\':3,4]benzo[1,2-b]oxete-4,5,10,10b(2aH)-tet
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decah...
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethy
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,
- [ "" ]
- [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
- 13-Decinnamoyltaxchinin B;Taxayuntin
- 153229-31-3
- CS-0016464
- FS-10413
- AKOS032948125
- CHEMBL340846
- HY-N1173
- 13-Decinnamoyl-taxchinin B
- DA-78219
-
- Piscine à noyau: InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1
- La clé Inchi: IKDVXNASCSGIHM-SZBOGCPYSA-N
- Sourire: CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)c5ccccc5
Propriétés calculées
- Qualité précise: 672.27800
- Masse isotopique unique: 672.27819145g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 12
- Complexité: 1380
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.596
- Surface topologique des pôles: 181Ų
Propriétés expérimentales
- Couleur / forme: Cryst.
- Dense: 1.3±0.1 g/cm3
- Point d'ébullition: 720.3±60.0 °C at 760 mmHg
- Point d'éclair: 218.4±26.4 °C
- Le PSA: 181.19000
- Le LogP: 2.58600
- Pression de vapeur: 0.0±2.4 mmHg at 25°C
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5106-5mg |
Taxayunnansin A |
153229-31-3 | 5mg |
¥ 4280 | 2024-07-19 | ||
TargetMol Chemicals | TN5106-5 mg |
Taxayunnansin A |
153229-31-3 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
A2B Chem LLC | AE97332-1mg |
Taxayunnansin A |
153229-31-3 | > 95% | 1mg |
$599.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64860-5mg |
(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-6-(benzoyloxy)-8-hydroxy-9a-(2-hydroxypropan-2-yl)-4a,7-dimethyl-3,4,4a,5,6,8,9,9a,10,10a-decahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxete-4,5,10,10b(2aH)-tetrayl tetraacetate |
153229-31-3 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-06 | |
A2B Chem LLC | AE97332-5mg |
Taxayunnansin A |
153229-31-3 | 95% | 5mg |
$2260.00 | 2024-01-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5106-1 mg |
Taxayunnansin A |
153229-31-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5106-1 mL * 10 mM (in DMSO) |
Taxayunnansin A |
153229-31-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6500 | 2023-09-15 | |
TargetMol Chemicals | TN5106-1 ml * 10 mm |
Taxayunnansin A |
153229-31-3 | 1 ml * 10 mm |
¥ 6500 | 2024-07-19 |
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Littérature connexe
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
153229-31-3 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-) Produits connexes
- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 57672-79-4(Baccatin VI)
- 210108-86-4(Jatrophane 2)
- 220935-39-7(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 108430-65-5((2S)-2-{(tert-butoxy)carbonyl(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoic acid)
- 1334371-64-0(4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine)
- 922083-48-5(N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methoxyacetamide)
- 1803741-09-4(7-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)
- 21760-98-5(L-Valine Benzyl Ester)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
